

Spectroscopic Comparison of 4-Ethoxy-2-nitroaniline Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Ethoxy-2-nitroaniline

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This guide presents a comprehensive spectroscopic comparison of **4-Ethoxy-2-nitroaniline** and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document provides an objective analysis of the spectroscopic properties of these compounds, supported by experimental data. The comparison encompasses Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS) data.

Introduction to 4-Ethoxy-2-nitroaniline and its Isomers

4-Ethoxy-2-nitroaniline and its isomers are nitroaromatic compounds with potential applications in various fields, including pharmaceuticals and materials science. The positional isomerism of the ethoxy and nitro groups on the aniline ring significantly influences their electronic and steric environments, leading to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and characterization.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for **4-Ethoxy-2-nitroaniline** and its isomers. Data for some isomers is limited in the public domain; where available, data from analogous methoxy compounds has been included for comparative reference.

Table 1: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
4-Ethoxy-2-nitroaniline	Not specified	Not specified
2-Methoxy-5-nitroaniline (Analog)	219, 257, 400	Water (pH 7)[1]
4-Methoxy-2-nitroaniline (Analog)	Data available	Not specified[2]

Table 2: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm^{-1})

Compound	N-H Stretching	NO_2 Asymmetric & Symmetric Stretching	C-O-C Stretching	Aromatic C-H Stretching
4-Ethoxy-2-nitroaniline	~3483 & 3369	~1505	~1220	~3100-3000
2-Ethoxy-5-nitroaniline (Analog)	3480, 3370	1510, 1340	1220	Not specified[1]
N-(2-Ethoxyethyl)-2-nitroaniline (Related Compound)	~3400 (secondary amine)	~1520	Not specified	~3100-3000[3]

Table 3: ^1H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

Compound	Aromatic-H	NH ₂	-O-CH ₂ -	-CH ₃	Solvent
4-Ethoxy-2-nitroaniline	6.82-8.09 (m)	~4.5 (br s)	4.06 (q)	1.43 (t)	Not specified
2-Ethoxy-5-nitroaniline (Analog)	6.7 - 7.8 (m)	~4.5 (br s)	4.06 (q)	1.43 (t)	Not specified[1]
2-Methoxy-4-nitroaniline (Analog)	Signals present	Signal present	N/A	3.9 (s, -OCH ₃)	Not specified[4]
2-Methoxy-5-nitroaniline (Analog)	Signals present	Signal present	N/A	3.9 (s, -OCH ₃)	Not specified[5]
5-Ethoxy-2-nitroaniline	Signals present	Signal present	Signal present	Signal present	Not specified[6]

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

Compound	Aromatic C-O	Aromatic C-NO ₂	Aromatic C-NH ₂	Aromatic C-H	-O-CH ₂ -	-CH ₃	Solvent
4-Ethoxy-2-nitroaniline	~150	~134	~147	~108-136	~64	~15	Not specified
2-Methoxy-5-nitroaniline (Analog)	~150	~141	~140	~108, ~110, ~120	N/A	~56 (-OCH ₃)	Not specified[1]

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
4-Ethoxy-2-nitroaniline	182	154, 108[7]
4-Ethoxy-3-nitroaniline	182	154, 108[8]
2-Nitroaniline (Analog)	138	Not specified[3]
N-ethyl-2-nitroaniline (Related Compound)	166	Not specified[3]

Experimental Protocols

The data presented in this guide was aggregated from various sources. The following are generalized experimental protocols typical for the spectroscopic techniques discussed.

UV-Vis Spectroscopy: Absorption spectra are obtained using a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol or methanol, and the absorbance is measured over a wavelength range of 200-800 nm.[1]

FT-IR Spectroscopy: Spectra are typically recorded using the KBr pellet method on a Fourier-Transform Infrared spectrophotometer over a range of 4000-400 cm⁻¹. [1] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). [3]

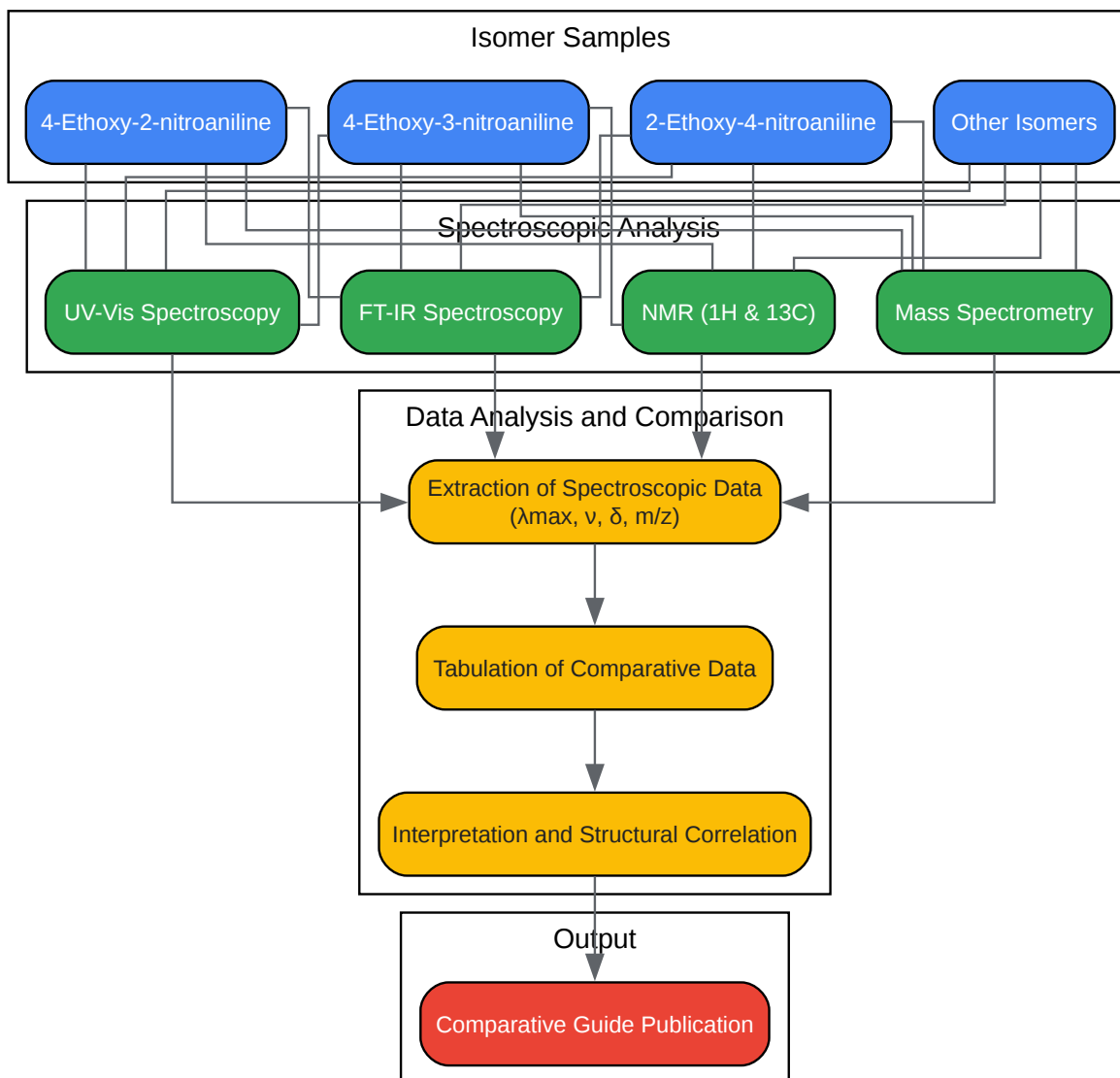
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Samples (approximately 5-10 mg) are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. [1][3]

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected. [3]

Visualization of the Comparative Workflow

The logical workflow for the spectroscopic comparison of **4-Ethoxy-2-nitroaniline** isomers is illustrated in the diagram below.

Workflow for Spectroscopic Comparison of 4-Ethoxy-2-nitroaniline Isomers



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Caption: Logical workflow for the spectroscopic comparison of isomers.

Conclusion

The spectroscopic data presented provides a valuable resource for the differentiation of **4-Ethoxy-2-nitroaniline** isomers. The distinct patterns observed in the NMR, FT-IR, and Mass

Spectra arise from the unique electronic and steric effects imparted by the substituent positions on the aromatic ring. This guide serves as a foundational tool for researchers, enabling more efficient and accurate identification and characterization of these compounds in complex mixtures and for quality control purposes. Further research to acquire and publish complete spectroscopic data for all isomers would be beneficial to the scientific community.

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